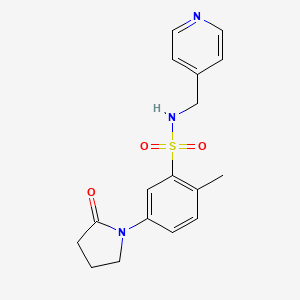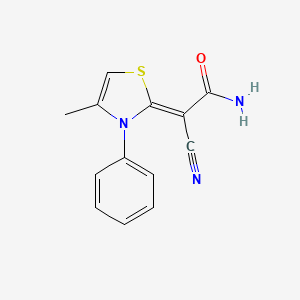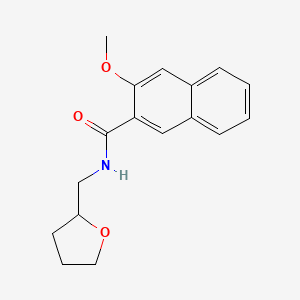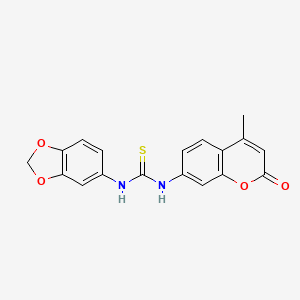
2-methyl-5-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide
Übersicht
Beschreibung
2-methyl-5-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide involves the inhibition of various enzymes. It has been shown to bind to the active site of carbonic anhydrase IX, preventing the conversion of carbon dioxide to bicarbonate, which is necessary for tumor growth. It also inhibits the activity of COX-2, preventing the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of enzymes. It has been shown to decrease tumor growth and increase sensitivity to chemotherapy by inhibiting the activity of carbonic anhydrase IX. It also has anti-inflammatory effects by inhibiting the activity of COX-2, which can reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-5-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-tumor and anti-inflammatory effects, which can be useful in the development of new drugs. However, one limitation is that it may not be suitable for all types of experiments due to its specific mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-5-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One potential direction is the development of new drugs that target carbonic anhydrase IX and COX-2. Another direction is the investigation of its potential therapeutic effects in other diseases such as arthritis and diabetes. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Conclusion:
This compound is a sulfonamide-based inhibitor that has been extensively used in scientific research. It has been shown to have potential therapeutic effects in various diseases, including tumors and inflammation. Its mechanism of action involves the inhibition of enzymes such as carbonic anhydrase IX and COX-2. Although there are advantages and limitations to its use in lab experiments, there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(2-oxo-1-pyrrolidinyl)-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively used in scientific research due to its potential therapeutic effects. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase IX, which is overexpressed in many tumors. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-5-15(20-10-2-3-17(20)21)11-16(13)24(22,23)19-12-14-6-8-18-9-7-14/h4-9,11,19H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKOPUWUKANKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-diamino-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4658746.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4658747.png)

![ethyl 1-ethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4658769.png)
![N-(5-chloro-2-methoxyphenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4658779.png)
![1-(methylsulfonyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4658780.png)
![N,N-diallyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4658795.png)
![N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4658803.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-iodobenzamide](/img/structure/B4658815.png)


![3-{4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4658833.png)
![3-methyl-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)
